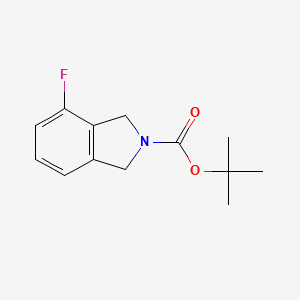

Tert-butyl 4-fluoroisoindoline-2-carboxylate

Description

Tert-butyl 4-fluoroisoindoline-2-carboxylate is a fluorinated isoindoline derivative characterized by a tert-butyl ester group at the 2-position and a fluorine substituent at the 4-position of the isoindoline ring. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where the tert-butyl group often serves as a protecting group for carboxylic acids, enhancing solubility and stability during reactions .

Properties

IUPAC Name |

tert-butyl 4-fluoro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZUUMMOBWJACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-fluoroisoindoline-2-carboxylate (CAS No. 1215071-17-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving nucleophilic aromatic substitution reactions. The general structure of the compound includes a tert-butyl group, a fluoro substituent, and an isoindoline framework, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have shown that derivatives of isoindoline compounds possess significant antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For example, some isoindoline derivatives have been reported to inhibit the growth of multidrug-resistant Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 - 25 | Moderate |

| Compound B | 0.78 | High |

| This compound | >250 | None reported |

Anticancer Activity

Isoindoline derivatives are also being investigated for their anticancer properties. In vitro studies have indicated that certain isoindoline compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression . The mechanism often involves the inhibition of critical pathways such as the MELK (Maternal Embryonic Leucine Zipper Kinase) pathway, which is associated with various cancers.

Case Studies

- Inhibition of MELK : A study focused on the development of selective MELK inhibitors found that certain isoindoline derivatives showed promising results in inhibiting MELK activity with IC50 values in the nanomolar range. This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation .

- Structure-Activity Relationship (SAR) : Research into the SAR of isoindoline derivatives has highlighted the importance of substituents like fluorine in enhancing biological activity. The presence of a fluoro group at the para position has been linked to increased potency against specific biological targets .

Research Findings

A comprehensive review of available literature reveals several key findings regarding the biological activity of this compound:

- Antibacterial Activity : While direct studies on this compound's antibacterial efficacy are sparse, related compounds have shown potential against resistant bacterial strains.

- Antitumor Potential : The compound's structure suggests it may interact with critical signaling pathways in cancer cells, particularly through kinase inhibition.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine vs. Bromine: The 4-fluoro derivative (hypothetical) is expected to exhibit higher polarity and metabolic stability compared to the bromo analogue due to fluorine’s electronegativity and smaller atomic radius. Bromine’s larger size and polarizability may enhance crystallinity but increase molecular weight, affecting solubility . Fluorine vs. In contrast, fluorine’s electron-withdrawing nature may reduce basicity and alter pharmacokinetics .

Positional Isomerism: The 4-fluoro and 5-fluoro isomers (e.g., CAS 871013-94-4) differ in electronic distribution.

Synthetic Utility: Bromo derivatives (e.g., CAS 1036235-27-8) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas amino derivatives serve as precursors for amide bond formation. Fluorinated analogues may be used in ¹⁸F-radiopharmaceuticals or as bioisosteres for hydroxyl groups .

Reactivity and Stability:

- tert-Butyl Group : The tert-butyl ester enhances steric protection of the carboxylate, reducing unwanted hydrolysis. However, tert-butyl-containing compounds may decompose under strong acidic or basic conditions, releasing isobutylene gas .

- Its ability to form weak hydrogen bonds may influence crystal packing, as noted in hydrogen-bonding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.